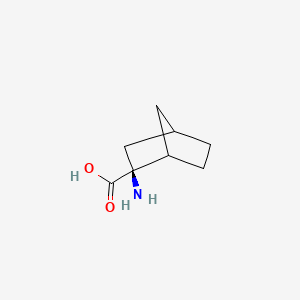
Endo-2-aminonorbornane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is structurally characterized by a norbornane skeleton with an amino group and a carboxylic acid group attached to it. It has been studied for its potential biological activities and its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of endo-2-aminonorbornane-2-carboxylic acid can be achieved through the Bucherer-Lieb reaction, which involves the reaction of a ketone with ammonia and hydrogen cyanide . The reaction is typically carried out at low temperatures (around +4°C) over a period of several weeks. The product is then purified through recrystallization from water to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis and purification would likely apply. This would involve optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions: Endo-2-aminonorbornane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity of bicyclic amino acids.
Biology: It has been investigated for its role in insulin secretion and its effects on pancreatic islets.
Industry: Its unique structure makes it a candidate for developing novel materials and pharmaceuticals.
作用機序
The mechanism by which endo-2-aminonorbornane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate insulin release by mimicking the action of leucine . This involves the activation of metabolic pathways that lead to the secretion of insulin from pancreatic beta cells. The compound’s ability to induce changes in NAD(P)H fluorescence suggests its involvement in redox reactions within the cells .
類似化合物との比較
L-leucine: A branched-chain amino acid that also stimulates insulin release.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with similar structural features.
Uniqueness: Endo-2-aminonorbornane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to stimulate insulin release through mechanisms similar to leucine makes it a valuable compound for studying metabolic processes and developing therapeutic agents.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5?,6?,8-/m0/s1 |
InChIキー |
MPUVBVXDFRDIPT-QIECLKSESA-N |
異性体SMILES |
C1CC2CC1C[C@]2(C(=O)O)N |
正規SMILES |
C1CC2CC1CC2(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
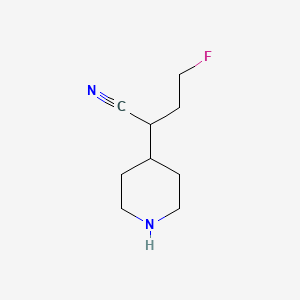
![(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14783588.png)
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)
![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)
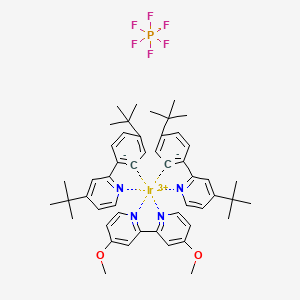

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)
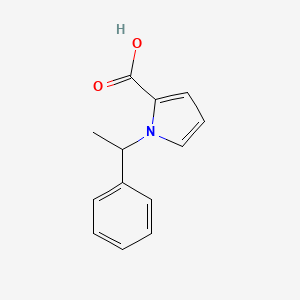
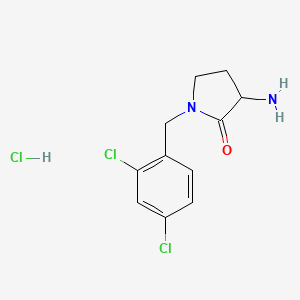
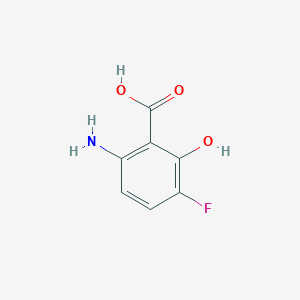
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
